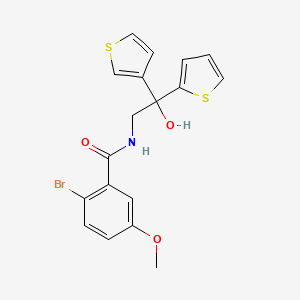

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S2/c1-23-13-4-5-15(19)14(9-13)17(21)20-11-18(22,12-6-8-24-10-12)16-3-2-7-25-16/h2-10,22H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNABTNNQJTICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methoxybenzamide is a complex organic molecule characterized by its unique structural features, including a bromine atom, hydroxyl groups, and thiophene rings. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 370.3 g/mol. Its structure includes:

- Bromine Substituent : Enhances electronic properties.

- Hydroxyl Group : Increases solubility and potential for hydrogen bonding.

- Thiophene Rings : Provide aromaticity and may interact with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds containing thiophene rings have shown promising antibacterial activity against various strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Anticancer Potential : The benzamide core is often associated with anticancer activity. Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with cell cycle regulation and apoptosis induction .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell division and proliferation, similar to other thiophene-containing compounds that target FtsZ protein in bacteria .

- Receptor Interaction : The presence of hydroxyl and bromine substituents could modulate the binding affinity to various receptors, enhancing its therapeutic potential.

- Cell Cycle Interference : By affecting microtubule dynamics or signaling pathways, the compound may disrupt normal cell cycle progression in cancer cells.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of related compounds:

- A study on N-benzamide derivatives indicated significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on similar structures .

- Another research focused on the anticancer properties of benzamide derivatives demonstrated their ability to inhibit key kinases involved in cancer progression, suggesting that modifications to the benzamide structure can enhance efficacy against various cancers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-bromo-N-(2-hydroxyethyl)benzamide | Lacks thiophene moiety | Less versatile in electronic applications |

| N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | No bromine substituent | May exhibit different reactivity |

| 3-bromo-N-(2-hydroxy-2-(furan-2-yl)ethyl)benzamide | Contains furan moiety | Potentially different biological activities |

The presence of both bromine and thiophene rings in the compound enhances its electronic properties, making it a candidate for further investigation in drug development.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methoxybenzamide serves as a versatile building block for the creation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows chemists to modify its structure for specific applications.

Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, enhancing the compound's reactivity.

- Oxidation: The hydroxy group can be oxidized to form carbonyl derivatives, which may exhibit different biological activities.

Biology

The compound has potential applications in biological research, particularly in studying pathways involving thiophene derivatives. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for probing biological systems.

Case Study Example:

A study investigated the interaction of thiophene derivatives with cancer cell lines, revealing that compounds similar to this compound exhibited anti-cancer properties through apoptosis induction in tumor cells .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory and anticancer activities.

Research Findings:

A clinical trial involving benzamide derivatives indicated that compounds with similar structures showed significant antitumor effects in patients with specific cancer types . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 2-bromo-N-(4-methoxyphenyl)benzamide | Contains methoxy group | Anticancer research |

| N-(4-chloro-thiophen-3-yl)benzamide | Contains chlorine substituent | Antimicrobial activity |

| 4-trifluoromethyl-N-(5-thiophenyl)benzamide | Fluorinated compound | Organic electronics |

Preparation Methods

Preparation of 2-Bromo-5-Methoxybenzoic Acid

The carboxylic acid precursor is synthesized through bromination of 5-methoxybenzoic acid. A method adapted from CN112110824A involves:

- Nitration and Bromination :

- Reduction of Nitro Group :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 hr | 95.9 | 98.5 |

| Bromination | CuBr, HBr, 50–55°C, 2 hr | 96.2 | 99.1 |

| Reduction | Fe, CH₃COOH/EtOH, 80–85°C, 4 hr | 98.9 | 99.4 |

Conversion to Acid Chloride

The acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C, 3 hr) to produce 2-bromo-5-methoxybenzoyl chloride. Excess SOCl₂ is removed via distillation, yielding the acyl chloride as a pale-yellow liquid (yield: 97%).

Synthesis of 2-Hydroxy-2-(Thiophen-2-Yl)-2-(Thiophen-3-Yl)Ethylamine

Formation of the Hydroxyethyl Backbone

The ethylamine backbone is constructed via a nucleophilic addition-elimination reaction:

- Ketone Preparation :

Cyanohydrin Formation :

- The ketone reacts with hydrogen cyanide (HCN) in a Strecker synthesis to yield 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetonitrile.

Reduction to Amine :

- The nitrile is reduced to the primary amine using LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by quenching with NH₄Cl. The product is purified via column chromatography (SiO₂, hexane/EtOAc 4:1).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Claisen-Schmidt | NaOH, EtOH, reflux, 6 hr | 88.5 |

| Strecker Synthesis | HCN, NH₃, H₂O, 25°C, 12 hr | 76.3 |

| LiAlH₄ Reduction | LiAlH₄, THF, 0°C, 2 hr | 82.7 |

Amidation and Final Coupling

The acyl chloride (2-bromo-5-methoxybenzoyl chloride) is reacted with 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine under Schotten-Baumann conditions:

- Reaction Setup :

- The amine (1.0 equiv) is dissolved in dry THF and cooled to 0°C.

- Acyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.

- The mixture is stirred at 25°C for 12 hr.

- Workup :

Optimization Insights :

- Excess acyl chloride ensures complete amine conversion.

- Triethylamine prevents HCl-induced degradation of the hydroxyl group.

- Lower temperatures (0°C) minimize racemization at the stereogenic hydroxyethyl center.

Spectroscopic Characterization

The final product is characterized using advanced analytical techniques:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 7.38 (dd, J = 2.0, 8.4 Hz, 1H, Ar-H), 7.12–7.08 (m, 2H, Thiophene-H), 6.95–6.91 (m, 2H, Thiophene-H), 4.14 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃), 3.45 (s, 1H, OH).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O).

- HRMS (ESI+) : m/z 406.3 [M+H]⁺ (calc. 406.3).

Challenges and Limitations

Regioselectivity in Thiophene Substitution :

Hydroxyl Group Stability :

- The hydroxyl group is prone to oxidation or elimination under acidic/basic conditions, necessitating mild reaction environments.

Scale-Up Considerations :

- Large-scale bromination steps may require specialized equipment to handle corrosive reagents like HBr.

Q & A

(Basic) What are the standard synthetic routes for 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methoxybenzamide, and what intermediates are critical for yield optimization?

The synthesis typically involves:

- Bromination : Introduction of bromine to the benzamide core using reagents like NBS (N-bromosuccinimide) in polar solvents (e.g., DMF) .

- Thiophene coupling : Suzuki-Miyaura or Stille coupling to attach thiophene moieties, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Amide formation : Condensation of the brominated benzoic acid derivative with the hydroxyethyl-thiophene amine intermediate using coupling agents like EDC/HOBt .

Critical intermediates include the brominated benzoyl chloride and the di-thiophene-substituted ethanolamine, where purity (>95% by HPLC) is essential for high yields .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies thiophene protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydroxy protons (broad singlet at δ ~5.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 503.98) .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and thiophene ring orientations, with R-factors <0.05 for reliable structural validation .

(Basic) What key functional groups influence the compound’s reactivity and biological activity?

- Bromine : Enhances electrophilic substitution potential and stabilizes π-π stacking in protein binding .

- Methoxy group : Modulates electronic effects, increasing solubility in polar aprotic solvents .

- Thiophene rings : Participate in hydrophobic interactions and π-stacking with biological targets (e.g., enzyme active sites) .

- Hydroxyethyl amide : Facilitates hydrogen bonding with residues like Asp/Glu in docking studies .

(Advanced) How can reaction conditions be optimized to mitigate competing side reactions during thiophene coupling?

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., dehalogenation) .

- Solvent selection : Use THF/DMF mixtures (3:1 v/v) to stabilize Pd catalysts and improve thiophene solubility .

- Catalyst loading : Optimize Pd(PPh₃)₄ to 5 mol% for >80% conversion, verified by TLC monitoring .

- Oxygen exclusion : Rigorous N₂ purging prevents catalyst oxidation, critical for reproducibility .

(Advanced) What strategies address stereochemical challenges in the hydroxyethyl-thiophene moiety?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) to separate enantiomers .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during amine-thiophene coupling .

- Dynamic NMR : Monitor racemization rates at varying temperatures; low temps (<25°C) reduce epimerization .

(Advanced) How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

- Enzyme kinetics : Measure IC₅₀ values via fluorometric assays (e.g., tryptophan quenching in GroEL/ES systems) .

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets, prioritizing residues within 4Å .

- Mutagenesis : Replace key residues (e.g., Ser123Ala in target enzymes) to validate binding hypotheses .

(Advanced) What computational methods predict electronic properties relevant to photostability and reactivity?

- DFT calculations : B3LYP/6-311G(d,p) basis sets compute HOMO-LUMO gaps; gaps <3 eV suggest susceptibility to UV degradation .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···O contacts) influencing crystal packing .

- MD simulations : Assess solvation effects in aqueous/DMSO mixtures to guide formulation studies .

(Advanced) How should contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

- Dose-response validation : Repeat assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual inhibition .

- Batch analysis : Compare HPLC purity (>98%) and residual Pd levels (<10 ppm) across synthetic batches .

(Advanced) What functionalization strategies enable selective modification of the thiophene rings?

- Electrophilic substitution : Use Br₂ in acetic acid for regioselective bromination at the 5-position of thiophene .

- Cross-coupling : Install aryl groups via Buchwald-Hartwig amination (e.g., with 4-aminophenylboronic acid) .

- Oxidation : Convert thiophene to sulfone derivatives with mCPBA (meta-chloroperbenzoic acid) for enhanced polarity .

(Advanced) What protocols ensure stability during long-term storage and in vitro assays?

- Storage : Lyophilize under argon and store at -80°C in amber vials to prevent hydrolysis and photodegradation .

- In vitro conditions : Use PBS (pH 7.4) with 0.01% BSA to minimize aggregation; monitor degradation via UPLC at 254 nm .

- Freeze-thaw cycles : Limit to ≤3 cycles; pre-aliquot to avoid repeated exposure to temperature fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.